Laurifoline

Übersicht

Beschreibung

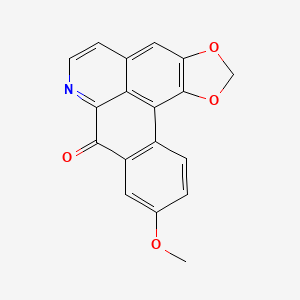

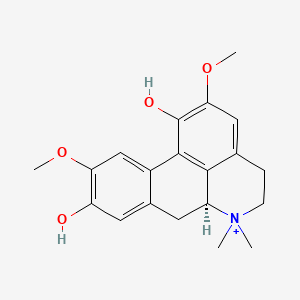

Laurifoline is a natural compound found in the herbs of Lindera aggregata . It is a type of alkaloid and is brown oil in physical form . Laurifoline has a molecular formula of C20H24NO4 and a molecular weight of 342.4 g/mol .

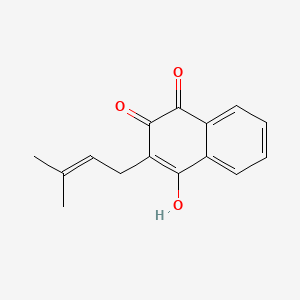

Molecular Structure Analysis

The molecular structure of Laurifoline is characterized by a 4H-Dibenzo [de,g]quinolinium core . The IUPAC name for Laurifoline is 2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinolin-6-ium-1,9-diol .Physical And Chemical Properties Analysis

Laurifoline has a molecular weight of 342.4 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 638.8±55.0 °C at 760 mmHg, and a flash point of 232.6±25.0 °C . Laurifoline has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

- Biosynthesis of Laurifoline

- Application Summary : Laurifoline is a quaternary aporphine alkaloid known for its curarizing and hypotensive activities . It is formed in nature from 1-benzyltetrahydroisoquinoline precursors by alternate biosynthetic routes .

- Methods of Application : The biosynthesis of Laurifoline involves oxidative coupling of reticuline, orientaline, and protosinomenine, followed by quaternisation of tertiary N atoms .

- Results or Outcomes : The biosynthesis of Laurifoline has been studied, but the paper does not provide quantitative data or statistical analyses .

- Application Summary : Laurifoline has been mentioned in scientific publications for its application in the treatment of a wide spectrum of diseases including inflammatory ones, allergies, hypertension, osteoporosis, bacterial, viral and fungal infections, and some civilization diseases like cancer, obesity, diabetes, dementia, or depression .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the disease being treated. However, the paper does not provide specific details on these methods .

- Results or Outcomes : The paper does not provide specific results or outcomes, including any quantitative data or statistical analyses .

- Application Summary : Laurifoline is a natural compound extracted from Cinnamomum camphora. It is a bioactive alkaloid with insecticidal and antimicrobial activities . It is widely used as a pesticide and herbicide, especially in agriculture and horticulture .

- Methods of Application : Laurifoline can be prepared by grinding Cinnamomum camphora and extracting the ether extract. The ether precipitate is then extracted, and Laurifoline is purified through crystallization, dissolution, and recrystallization .

- Results or Outcomes : The paper does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Treatment of Various Diseases

Pesticide and Herbicide

- Application Summary : Laurifoline has been found to exhibit impressive anti-inflammatory properties in various animal models, and even in humans . This is achieved through increased antioxidative activities, NF-κB regulation, and reduced pro-inflammatory enzymes activities and cytokine levels .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the disease being treated. However, the paper does not provide specific details on these methods .

- Results or Outcomes : The paper does not provide specific results or outcomes, including any quantitative data or statistical analyses .

- Application Summary : Previous studies on 50% ethanolic extract of Cocculus laurifolius leaves, which contain Laurifoline, have shown substantial hypotensive effect in rabbits, cats, and dogs .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the disease being treated. However, the paper does not provide specific details on these methods .

- Results or Outcomes : The paper does not provide specific results or outcomes, including any quantitative data or statistical analyses .

Anti-Inflammatory Properties

Hypotensive Activity

Eigenschaften

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVDVLRYVOZWMP-AWEZNQCLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12305611 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

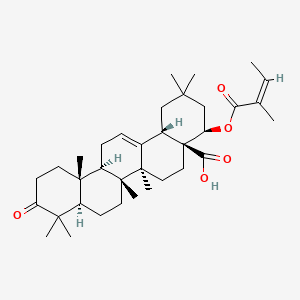

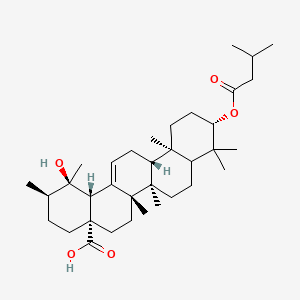

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

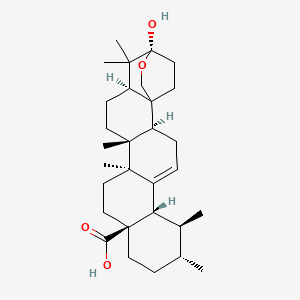

![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)